molecular formula C27H23N3O3S B3004607 (Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide CAS No. 489423-47-4

(Z)-2-cyano-2-(5-(4-ethoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

Cat. No.: B3004607
CAS No.: 489423-47-4
M. Wt: 469.56
InChI Key: NHJBNVAVFIGHFG-VYIQYICTSA-N
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Description

The compound is a thiazolidine derivative with various functional groups attached, including a cyano group, an ethoxybenzyl group, and a phenylacetamide group. Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, along with the various functional groups attached to it. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential in cancer treatment. Research has indicated that various derivatives of this compound exhibit anticancer activity. For example, the derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamide have shown promising results in inhibiting the growth of certain cancer cell lines, including CNS, kidney, and breast cancers (Kryshchyshyn-Dylevych, 2020). Another study reported significant cytotoxic effects of 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Antiviral Activity

The compound has also shown moderate antiviral activity. Specifically, cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester, a derivative, exhibited this activity (Kaminskyy, Gzella, & Lesyk, 2014).

Antibacterial and Antifungal Properties

Additionally, derivatives of this compound have been found to possess antibacterial and antifungal properties. A study involving the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides indicated potential therapeutic intervention against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anti-inflammatory Applications

Research has also explored the use of this compound in the development of non-steroidal anti-inflammatory drugs (NSAIDs). A study synthesized derivatives incorporating the 4-thiazolidinone core and identified compounds with significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).

Potential in Cosmetic Applications

The compound has been explored for its potential in cosmetic applications, particularly as a tyrosinase inhibitor for skin-whitening. A derivative showed promising results in inhibiting melanin production, offering potential as a skin-whitening agent (Jung et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s a novel pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(4-ethoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-2-33-22-15-13-19(14-16-22)17-24-26(32)30(21-11-7-4-8-12-21)27(34-24)23(18-28)25(31)29-20-9-5-3-6-10-20/h3-16,24H,2,17H2,1H3,(H,29,31)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJBNVAVFIGHFG-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=CC=C3)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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